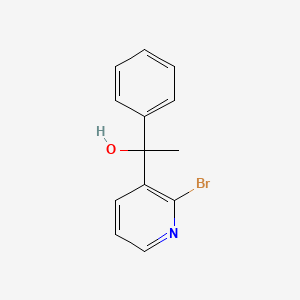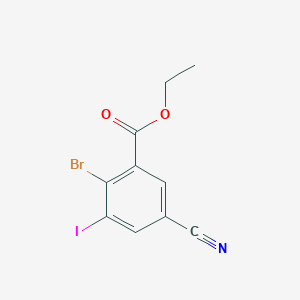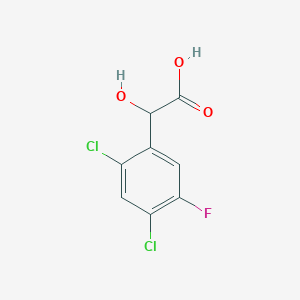![molecular formula C8H7ClF5N B1448697 [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803595-05-2](/img/structure/B1448697.png)
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
“[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803595-05-2 . It has a molecular weight of 247.59 . This compound is a versatile chemical used in diverse scientific research areas due to its unique properties. It finds applications in drug discovery, material sciences, and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F5N.ClH/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14;/h1-2H,3,14H2;1H . This indicates that the compound has a phenyl ring with two fluorine atoms and a trifluoromethyl group attached to it. The methanamine group is also attached to the phenyl ring.It’s stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it’s stable under standard conditions.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The incorporation of the trifluoromethyl group in pharmaceuticals has been a significant trend due to its ability to enhance the biological activity and metabolic stability of drug molecules . [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride, with its fluorinated aromatic ring, is a valuable intermediate in synthesizing various pharmacologically active compounds. Its use can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Material Science
In material science, this compound’s unique structural features make it a candidate for creating advanced materials . Its fluorinated groups could impart properties like increased resistance to solvents and thermal stability, making it suitable for high-performance polymers or coatings in electronics and aerospace applications.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis . Its reactivity allows for the introduction of fluorinated phenyl groups into complex molecules, which is particularly useful in the synthesis of agrochemicals, dyes, and liquid crystals that require specific electronic and steric properties.
Chromatography
In chromatography, fluorinated compounds like [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride can be used to modify stationary phases . The fluorinated groups interact differently with analytes compared to non-fluorinated analogs, potentially improving the separation of complex mixtures or enhancing the detection of specific substances.
Analytical Research
The compound’s distinct NMR-active nuclei (due to the presence of fluorine atoms) make it an excellent standard or reagent in 19F NMR spectroscopy . This application is crucial in structural elucidation and quantification of fluorine-containing molecules in research and quality control.
Agrochemical Development
Fluorine atoms in agrochemicals can modulate lipophilicity and bioavailability, making [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride a valuable precursor in developing new pesticides and herbicides . Its structural motif can be found in several modern agrochemicals that require specific activity and environmental stability.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
Eigenschaften
IUPAC Name |
[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N.ClH/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14;/h1-2H,3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOOMXYZUGQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)












